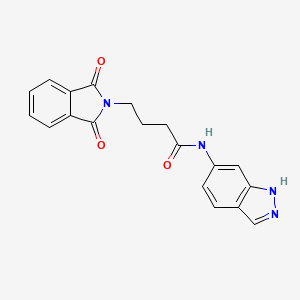

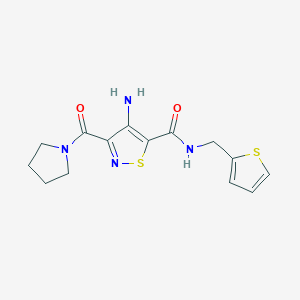

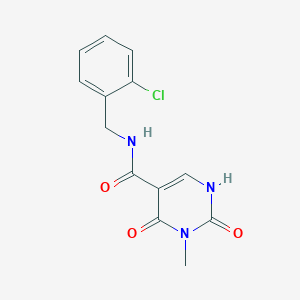

4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” involves the reaction of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is carried out under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up with high yields .

Molecular Structure Analysis

The molecular weight of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” is 348.362.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” are eco-friendly and involve the use of water as a solvent . The reactions involve simple work-up with high yields .

Aplicaciones Científicas De Investigación

Anticonvulsant Evaluation

Synthesis and Evaluation : A series of N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives were synthesized. These compounds were evaluated as potential anticonvulsant candidates, showing significant ability to suppress convulsions generated by electrical seizures. Notably, some derivatives displayed an increase in protective index over phenytoin, a standard in anticonvulsant drug discovery (Ahuja, Husain, & Siddiqui, 2014).

Pharmacological Evaluation of GABA Analogs : New γ-aminobutyric acid (GABA) derivatives synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid were tested for anticonvulsant properties. Some compounds showed promising activity in various seizure models, indicating their potential as anticonvulsant agents (Yadav et al., 2011).

Anticancer and Antioxidant Activity

- Novel Derivatives for Anticancer Activity : Synthesis of novel derivatives incorporating 1,3-dioxoisoindolin-2-yl moieties led to compounds with significant antioxidant activity, surpassing even ascorbic acid in some cases. Some derivatives exhibited potent anticancer activity against specific cancer cell lines (Tumosienė et al., 2020).

Anti-inflammatory Agents

- Evaluation as Anti-inflammatory Agents : A series of novel derivatives containing the 1,3-dioxoisoindolin-2-yl moiety showed promising anti-inflammatory activity in both in vitro and in vivo models. Molecular docking studies suggested a potential mechanism of interaction with human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial Activity

- Synthesis for Antimicrobial Activity : Compounds synthesized using (dioxoisoindolin-2-yl)phenylacetic acid demonstrated promising antimicrobial activities, highlighting the potential use of these derivatives in developing new antimicrobial agents (Bedair et al., 2006).

Propiedades

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(1H-indazol-6-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-17(21-13-8-7-12-11-20-22-16(12)10-13)6-3-9-23-18(25)14-4-1-2-5-15(14)19(23)26/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,22)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWFDCYMXQTEDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)

![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2378080.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)

![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)